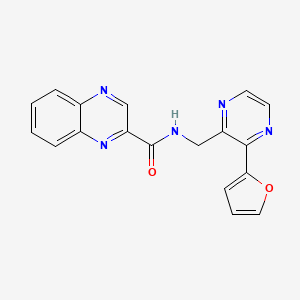

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines . It has been used in the design and synthesis of anti-tubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectral tools . The spectrum displayed sharp bands at specific frequencies ascribed to the hydroxyl group and hydrazonyl .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the realm of medicinal chemistry, these compounds play a crucial role in the search for new antibacterial agents. Researchers have synthesized various furan derivatives, including our compound of interest, to combat microbial resistance . The antibacterial activity of “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide” against both gram-positive and gram-negative bacteria warrants further investigation.

Anticancer Potential

Furan-containing compounds exhibit diverse pharmacological properties, including anticancer effects. While specific studies on our compound are limited, its structural features suggest potential antitumor activity. Researchers have explored furan derivatives for lung cancer treatment, and similar investigations could be extended to our compound .

Antifungal Properties

Inhibition of yeast-like fungi Candida albicans is another area of interest. Preliminary results indicate that “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide” and related furan derivatives may hinder fungal growth . Further studies are needed to elucidate the mechanism and optimize its antifungal potential.

Cytotoxic Effects

Chalcones derived from furan scaffolds have demonstrated cytotoxic effects against lung carcinoma . Our compound’s unique structure warrants investigation in this context, potentially leading to novel lung cancer therapies.

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been explored for their anti-ulcer, diuretic, muscle relaxant, and anti-anxiety properties . Although direct evidence for our compound is limited, its structural versatility opens doors to various therapeutic avenues.

Mécanisme D'action

Target of Action

The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a novel derivative designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Result of Action

The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, leading to its potential use as an anti-tubercular agent.

Orientations Futures

The future directions for the development of similar compounds involve their potential use in the treatment of lung cancer . The wide range of biological applications of these compounds, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities, suggests that they could be further developed for drug discovery .

Propriétés

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUXBEDXXRXHOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)

![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2741418.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)

![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)

![Methyl 5-(((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2741431.png)